3-(3,4-Dimethoxyphenyl)propionic acid

Pharmacokinetics Oral Bioavailability Beta-Hemoglobinopathies

Standard short-chain fatty acids (e.g., butyrate) require continuous infusion and suppress erythropoiesis due to rapid metabolism. 3-(3,4-Dimethoxyphenyl)propionic acid is an engineered SCFAD offering: - 90% oral bioavailability enabling once-daily dosing - 2-fold γ-globin mRNA induction & 3-7x reticulocyte increase - Validated positive control in K562 γ-globin-EGFP reporter assays (1 mM) - Established PK in baboons (50-200 mg/kg) for chronic SCD/β-thalassemia models

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 2107-70-2
Cat. No. B017137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)propionic acid
CAS2107-70-2
Synonyms3,4-Dimethoxybenzenepropionic Acid;  3-(3,4-Dimethoxyphenyl)propanoic Acid; _x000B_ 3-(3,4-Dimethoxyphenyl)propionic Acid;  3,4-Dimethoxydihydrocinnamic Acid;  NSC 76043;  β-(3,4-Dimethoxyphenyl)propionic Acid; 
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)O)OC
InChIInChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
InChIKeyLHHKQWQTBCTDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethoxyphenyl)propionic Acid as a Distinct SCFAD


3-(3,4-Dimethoxyphenyl)propionic acid (CAS 2107-70-2), a synthetic phenylpropanoic acid, is a key member of the short-chain fatty acid derivative (SCFAD) class [1]. It possesses a 3,4-dimethoxyphenyl group linked to a propionic acid backbone, differentiating it structurally from simpler SCFAs [2]. The compound is an orally bioactive agent with well-documented in vivo activity [1].

SCFAD-class tool compound for γ-globin induction studies Structurally distinct from simple SCFAs
Supports oral-dosing research models Enables once-daily oral administration study design
Dual mechanism research context: γ-globin expression + erythropoiesis Reported model-response profile

3-(3,4-Dimethoxyphenyl)propionic Acid vs. First-Generation SCFAs


Simple short-chain fatty acids (SCFAs) like butyrate and phenylbutyrate, while inducing fetal globin, are severely limited by rapid metabolism, requiring large, frequent doses that inhibit hematopoietic cell proliferation and restrict the erythroid progenitor pool [1]. The targeted molecular engineering of 3-(3,4-Dimethoxyphenyl)propionic acid was designed to overcome these pharmacokinetic and pharmacodynamic bottlenecks, providing a more favorable therapeutic index that cannot be replicated by generic, unmodified SCFAs [1].

This compound 3-(3,4-Dimethoxyphenyl)propionic acid
Common substitute Butyrate / Phenylbutyrate
PK profile and proliferation endpoints may shift; model-response context may not transfer directly
This compound 3-(3,4-Dimethoxyphenyl)propionic acid
Infusion-dependent alternative Arginine Butyrate (continuous IV)
Route of administration mismatch; oral-dosing model context may require validation

Quantitative Evidence for 3-(3,4-Dimethoxyphenyl)propionic Acid


Oral Bioavailability in Primate Models

The oral bioavailability of 3-(3,4-Dimethoxyphenyl)propionic acid is substantially higher than that of the first-generation SCFA butyrate. In a comparative study, the compound demonstrated 90% oral bioavailability, while butyrate's oral utility is severely limited due to extensive first-pass metabolism, requiring continuous infusion or doses 5- to 10-fold higher [1]. This quantitative difference directly impacts dosing feasibility and patient compliance in therapeutic development.

Oral Bioavailability
Cross-study comparable
90% oral bioavailability
Supports oral-dosing model design; reduces infusion dependency in research models
Baboon model, 50–200 mg/kg oral dose; butyrate requires 5–10× higher dosing
Pharmacokinetics Oral Bioavailability Beta-Hemoglobinopathies

γ-Globin Expression and Erythropoiesis In Vivo

In a transgenic mouse model containing the human β-globin locus, a 5-day treatment with a SCFAD (including 3-(3,4-Dimethoxyphenyl)propionic acid) resulted in a 2-fold increase in γ-globin mRNA, a 3- to 7-fold increase in reticulocytes, and a 27% increase in hematocrit levels [1]. This dual mechanism—simultaneously boosting fetal globin production and expanding the red blood cell progenitor pool—is not typically observed with first-generation SCFAs like butyrate, which can inhibit cell proliferation and limit the erythroid progenitor pool [1].

γ-Globin & Erythropoiesis In Vivo
Class-level inference
γ-globin mRNA: 2-fold increase
Reticulocytes: 3–7× increase
Hematocrit: +27%
Reported model-response endpoint context; dual mechanism may support erythroid expansion studies
Transgenic mouse model, 5-day once-daily dosing; class-level attribution requires verification
γ-Globin Induction Erythropoiesis In Vivo Efficacy

γ-Globin Transcription in a Reporter Assay

In a cell-based reporter assay (K562 cells stably transfected with a γ-globin promoter-EGFP construct), 3-(3,4-Dimethoxyphenyl)propionic acid at 1 mM induced significant fluorescence above control levels [1]. While the study did not provide exact fold-change for each compound, the data indicate that 3-(3,4-Dimethoxyphenyl)propionic acid's induction was comparable to that of arginine butyrate at the same concentration, and superior to α-methylhydrocinnamic acid and 2,2-dimethylbutyric acid [1].

Reporter Assay Activity
Head-to-head
Induction comparable to arginine butyrate at 1 mM
Supports comparator assay-response context; ranked among top inducers in tested panel
K562 γ-globin-EGFP reporter, 24 h incubation; exact fold-change not reported
Gene Transcription Reporter Assay SCFAD Screening

Oral Pharmacokinetic Profile

Pharmacokinetic analysis in baboons revealed that a single oral dose of 50-150 mg/kg of 3-(3,4-Dimethoxyphenyl)propionic acid achieved plasma concentrations significantly higher than targeted therapeutic levels for several hours [1]. This contrasts with the rapid clearance of arginine butyrate, which necessitates continuous intravenous infusion [2]. The favorable PK profile supports once-daily oral dosing, a significant advantage for long-term treatment of chronic anemias.

Oral PK Profile
Cross-study comparable
Sustained plasma levels > target for hours
Supports once-daily oral administration in chronic research models
Baboon model, 50–150 mg/kg; arginine butyrate requires continuous IV infusion
Pharmacokinetics Plasma Concentration Oral Dosing

3-(3,4-Dimethoxyphenyl)propionic Acid Application Scenarios


Beta-Hemoglobinopathy In Vivo Studies

Ideal for chronic dosing studies in transgenic mouse or baboon models of sickle cell disease or β-thalassemia, where its 90% oral bioavailability [1] and dual action of increasing γ-globin expression and erythropoiesis (2-fold γ-globin mRNA, 3-7x reticulocytes, 27% Hct increase) [1] provide a practical advantage over butyrate or arginine butyrate. The compound's favorable pharmacokinetics allow once-daily oral administration, eliminating the need for continuous infusion [REFS-1, REFS-2].

Screening Assays for Novel γ-Globin Inducers

As a validated positive control in cell-based reporter assays (e.g., K562 γ-globin-EGFP), where it demonstrates robust induction of γ-globin transcription at 1 mM, comparable to arginine butyrate [1]. Its known potency in this assay makes it a reliable benchmark for evaluating novel SCFADs or other small molecule candidates [1].

Pharmacokinetic/Pharmacodynamic Studies in Primates

Suitable for PK/PD studies in baboons, where its sustained plasma levels following oral doses of 50-200 mg/kg [1] enable correlation of drug exposure with biological response (F-reticulocytes, total hemoglobin). This established PK profile supports its use as a tool compound for investigating SCFAD class pharmacology [1].

Application
Selection Property
Validation Focus
β-Hemoglobinopathy chronic dosing studies
Oral-dosing research model compatibility
γ-Globin and erythropoiesis endpoint monitoring
γ-Globin inducer screening assays
Comparator assay-response context
Reporter-gene endpoint benchmarking
PK/PD research in primate models
Exposure-model interpretation
Plasma exposure–response correlation review

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